molecular formula C15H10N4O3S B5549169 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE

Cat. No.: B5549169
M. Wt: 326.3 g/mol
InChI Key: AKYRFPVYJQICLN-UHFFFAOYSA-N
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Description

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a benzodiazole ring, with a nitro group and a sulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with 2-nitrobenzaldehyde to form the intermediate 2-(2-nitrophenyl)benzothiazole. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its dual-ring structure also enhances its stability and potential for diverse applications .

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-23-15-18-11-3-1-2-4-13(11)22-15/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYRFPVYJQICLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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